molecular formula C10H18F2N2O2 B6257545 tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate CAS No. 174073-98-4

tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate

Cat. No.: B6257545
CAS No.: 174073-98-4
M. Wt: 236.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C₁₀H₁₈F₂N₂O₂. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a difluoropyrrolidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropyrrolidine ring or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, or halides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyrrolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor modulators. It is often employed in assays to investigate the binding affinity and specificity of potential drug candidates.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure allows for the exploration of novel drug mechanisms and pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of advanced coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The presence of the difluoropyrrolidine ring and carbamate group contributes to its binding affinity and selectivity.

Comparison with Similar Compounds

  • tert-butyl N-[(4,4-difluoropyrrolidin-2-yl)methyl]carbamate
  • tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate

Comparison: tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The position of the difluoropyrrolidine ring and the nature of the substituents play a crucial role in determining its overall behavior and applications.

Properties

CAS No.

174073-98-4

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.